N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic organic compound characterized by its unique structural features. This compound contains an indole moiety substituted with a chlorine atom at the 5-position and an isoindoline-1-one moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Synthesis of 5-chloroindole: Starting with indole, chlorination at the 5-position is achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Formation of the indole-3-ethylamine: The 5-chloroindole is then subjected to alkylation with ethylamine to form 5-chloroindole-3-ethylamine.
Synthesis of isoindoline-1-one: This involves the cyclization of phthalic anhydride with ammonia or primary amines.
Coupling reaction: Finally, the 5-chloroindole-3-ethylamine is coupled with isoindoline-1-one under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the isoindoline-1-one moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 5-chloroindole-3-carboxylic acid.
Reduction: Formation of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-hydroxy-2,3-dihydro-1H-isoindol-1-yl)acetamide.
Substitution: Formation of N-[2-(5-substituted-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to bioactive indole derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to the presence of both the indole and isoindoline-1-one moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18ClN3O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C20H18ClN3O2/c21-13-5-6-17-16(9-13)12(11-23-17)7-8-22-19(25)10-18-14-3-1-2-4-15(14)20(26)24-18/h1-6,9,11,18,23H,7-8,10H2,(H,22,25)(H,24,26) |
InChI Key |
WKJQODBTPFABBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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